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Compound of Interest

Compound Name: 4-Methyl-3-nitroquinoline

Cat. No.: B1313941 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected spectroscopic data

for 4-Methyl-3-nitroquinoline (CAS No. 79965-62-1). Due to the limited availability of

published experimental spectra for this specific compound, this guide presents predicted data

based on established spectroscopic principles and data from analogous structures. It also

outlines general experimental protocols for acquiring such data.

Chemical Structure and Properties
IUPAC Name: 4-Methyl-3-nitroquinoline

Molecular Formula: C₁₀H₈N₂O₂[1]

Molecular Weight: 188.18 g/mol [2][3]

Structure: 

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 4-Methyl-3-
nitroquinoline. These predictions are based on the analysis of structurally similar compounds

and established chemical shift and absorption frequency ranges.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 8.9 - 9.1 s 1H H2

~ 8.1 - 8.3 d 1H H8

~ 7.8 - 8.0 d 1H H5

~ 7.6 - 7.8 t 1H H7

~ 7.4 - 7.6 t 1H H6

~ 2.8 - 3.0 s 3H -CH₃

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃
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Chemical Shift (δ, ppm) Assignment

~ 150 - 155 C2

~ 148 - 152 C8a

~ 145 - 148 C4

~ 135 - 140 C3

~ 130 - 133 C7

~ 128 - 131 C5

~ 125 - 128 C6

~ 122 - 125 C4a

~ 18 - 22 -CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-CH₃)

~ 1600, ~1480 Medium-Strong C=C aromatic ring stretch

1550 - 1520 Strong Asymmetric NO₂ stretch

1360 - 1330 Strong Symmetric NO₂ stretch

Table 4: Predicted Mass Spectrometry Data
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m/z Interpretation

188 [M]⁺ (Molecular ion)

171 [M - OH]⁺

142 [M - NO₂]⁺

115 [M - NO₂ - HCN]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

solid organic compound like 4-Methyl-3-nitroquinoline.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-3-nitroquinoline in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence (e.g., zg30).

Set a spectral width of approximately 16 ppm.

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
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Set a spectral width of approximately 240 ppm.

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard.

3.2 Infrared (IR) Spectroscopy

Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is

clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

3.3 Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable

volatile solvent (e.g., methanol or acetonitrile).
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Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition (EI-MS):

Introduce the sample into the ion source (a direct insertion probe for solids or via GC for

volatile samples).

Use a standard electron energy of 70 eV.

Scan a mass range appropriate for the compound (e.g., m/z 40-400).

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source or inject it via a liquid

chromatograph.

Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and spectroscopic

characterization of 4-Methyl-3-nitroquinoline.
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A generalized workflow for the synthesis and spectroscopic analysis of 4-Methyl-3-
nitroquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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